molecular formula C22H16N2O5 B11394579 N-(3-nitrophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide

N-(3-nitrophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-isochromene-6-carboxamide

Cat. No.: B11394579
M. Wt: 388.4 g/mol
InChI Key: MAWAZQBWUQGXSM-UHFFFAOYSA-N
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Description

N-(3-Nitrophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide is a complex organic compound that belongs to the class of benzopyran derivatives This compound is characterized by the presence of a nitrophenyl group, a phenyl group, and a benzopyran ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-nitrophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 3-nitrobenzaldehyde with 2-hydroxyacetophenone to form a chalcone intermediate This intermediate undergoes cyclization in the presence of a base to form the benzopyran ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the use of automated systems for precise control of reaction conditions. Solvent recovery and recycling systems are also employed to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(3-Nitrophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The phenyl and nitrophenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) and Lewis acids (aluminum chloride).

Major Products Formed

    Oxidation: Nitro derivatives with additional oxygen functionalities.

    Reduction: Amino derivatives where the nitro group is converted to an amino group.

    Substitution: Halogenated derivatives or other substituted aromatic compounds.

Scientific Research Applications

N-(3-Nitrophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the development of materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of N-(3-nitrophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzopyran ring can interact with biological macromolecules through π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Nitrophenyl)cinnamamide: Similar in structure but with a cinnamamide group instead of the benzopyran ring.

    N-(3-Nitrophenyl)phthalimide: Contains a phthalimide group instead of the benzopyran ring.

    N-(3-Nitrophenyl)acetamide: Simpler structure with an acetamide group.

Uniqueness

N-(3-Nitrophenyl)-1-oxo-3-phenyl-3,4-dihydro-1H-2-benzopyran-6-carboxamide is unique due to the presence of the benzopyran ring, which imparts specific electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and for developing new materials with tailored properties.

Properties

Molecular Formula

C22H16N2O5

Molecular Weight

388.4 g/mol

IUPAC Name

N-(3-nitrophenyl)-1-oxo-3-phenyl-3,4-dihydroisochromene-6-carboxamide

InChI

InChI=1S/C22H16N2O5/c25-21(23-17-7-4-8-18(13-17)24(27)28)15-9-10-19-16(11-15)12-20(29-22(19)26)14-5-2-1-3-6-14/h1-11,13,20H,12H2,(H,23,25)

InChI Key

MAWAZQBWUQGXSM-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)C2=C1C=C(C=C2)C(=O)NC3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CC=C4

Origin of Product

United States

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